molecular formula C11H7F9 B14364176 1-Methyl-2-(nonafluorobutyl)benzene CAS No. 93697-09-7

1-Methyl-2-(nonafluorobutyl)benzene

Cat. No.: B14364176
CAS No.: 93697-09-7
M. Wt: 310.16 g/mol
InChI Key: MHBROBOETRABQY-UHFFFAOYSA-N
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Description

1-Methyl-2-(nonafluorobutyl)benzene is a fluorinated aromatic compound characterized by a methyl group and a nonafluorobutyl chain (C₄F₉) attached to a benzene ring. The nonafluorobutyl group, a highly fluorinated alkyl chain, confers exceptional chemical stability, thermal resistance, and lipophilicity. These properties make it valuable in applications requiring inert materials, such as specialty coatings, electronic fluids, and pharmaceutical intermediates where metabolic stability is critical. Its synthesis typically involves fluorination reactions under controlled conditions, though specific protocols are less documented compared to shorter fluorinated analogs .

Properties

CAS No.

93697-09-7

Molecular Formula

C11H7F9

Molecular Weight

310.16 g/mol

IUPAC Name

1-methyl-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzene

InChI

InChI=1S/C11H7F9/c1-6-4-2-3-5-7(6)8(12,13)9(14,15)10(16,17)11(18,19)20/h2-5H,1H3

InChI Key

MHBROBOETRABQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(nonafluorobutyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of toluene (methylbenzene) with nonafluorobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(nonafluorobutyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aromatic ring can be reduced under high-pressure hydrogenation conditions.

    Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic substitution.

Major Products Formed

    Oxidation: 1-Methyl-2-(nonafluorobutyl)benzoic acid.

    Reduction: 1-Methyl-2-(nonafluorobutyl)cyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(nonafluorobutyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds.

    Biology: Studied for its potential effects on biological membranes due to its hydrophobic and lipophilic properties.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic drug molecules.

    Industry: Utilized in the production of specialty polymers and surfactants due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(nonafluorobutyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 1-Methyl-2-(nonafluorobutyl)benzene become evident when compared to structurally related compounds. Key differences arise from substituent type, fluorine content, and electronic effects. Below is a detailed analysis:

Structural and Electronic Effects

  • 1-Methyl-2-(2,2,2-trifluoroethyl)benzene (): Substituent: Trifluoroethyl (CF₃CH₂) vs. nonafluorobutyl (C₄F₉). Impact: The shorter fluorinated chain in the trifluoroethyl analog reduces lipophilicity (logP ~2.1 vs. estimated ~4.5 for nonafluorobutyl) and thermal stability (boiling point ~150°C vs. >200°C). The nonafluorobutyl group’s stronger electron-withdrawing effect further deactivates the benzene ring, reducing electrophilic substitution reactivity .
  • 1-Methyl-2-(2-nitroprop-1-enyl)benzene (): Substituent: Nitropropenyl (NO₂-C₃H₃) vs. nonafluorobutyl. Impact: The nitro group’s electron-withdrawing nature enhances reactivity toward nucleophilic attack, unlike the inert nonafluorobutyl chain. This makes the nitropropenyl derivative more reactive in condensation reactions but less stable under oxidative conditions .
  • 1-Methyl-2-(4-methylbenzyl)benzene (): Substituent: Methylbenzyl (electron-donating) vs. nonafluorobutyl (electron-withdrawing). Impact: The methylbenzyl group activates the ring for electrophilic substitution (e.g., nitration occurs readily at the para position), whereas the nonafluorobutyl group suppresses such reactions, directing substituents to meta positions if forced .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) logP Key Reactivity Applications
This compound ~400 (estimated) >200 ~4.5 Resistant to oxidation, hydrolysis; inert in most electrophilic substitutions Coatings, surfactants, drug delivery
1-Methyl-2-(2,2,2-trifluoroethyl)benzene 208.15 ~150 ~2.1 Moderate stability; undergoes Friedel-Crafts alkylation Solvents, agrochemical intermediates
1-Methyl-2-(2-nitroprop-1-enyl)benzene 193.20 ~220 (decomposes) ~1.8 Reactive in Diels-Alder and Michael addition Explosives, polymer crosslinkers
1-Methyl-2-(4-methylbenzyl)benzene 196.29 ~290 ~4.0 High electrophilic substitution activity Fragrances, dye intermediates

Key Research Findings

  • Synthetic Challenges: The incorporation of nonafluorobutyl groups requires specialized fluorinating agents (e.g., perfluorobutyl iodide) and anhydrous conditions, contrasting with simpler alkylation methods used for methylbenzyl derivatives .
  • Environmental Impact: Nonafluorobutyl chains exhibit higher environmental persistence compared to shorter fluorinated chains, raising concerns similar to PFAS compounds. Research is ongoing to balance utility with biodegradability .

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